molecular formula C7H5F3O3 B15059372 Methyl 4-(trifluoromethyl)furan-2-carboxylate

Methyl 4-(trifluoromethyl)furan-2-carboxylate

Cat. No.: B15059372
M. Wt: 194.11 g/mol
InChI Key: IUYNRHZCKJCSGA-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)furan-2-carboxylate is an organic compound characterized by a furan ring substituted with a trifluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(trifluoromethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a catalyst, such as copper, to facilitate the formation of the trifluoromethyl group on the furan ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(trifluoromethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 4-(trifluoromethyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-(trifluoromethyl)furan-2-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C7H5F3O3

Molecular Weight

194.11 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)furan-2-carboxylate

InChI

InChI=1S/C7H5F3O3/c1-12-6(11)5-2-4(3-13-5)7(8,9)10/h2-3H,1H3

InChI Key

IUYNRHZCKJCSGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CO1)C(F)(F)F

Origin of Product

United States

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